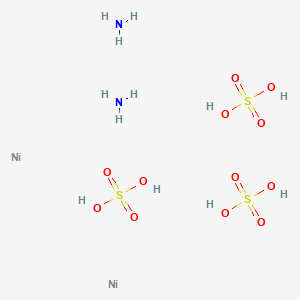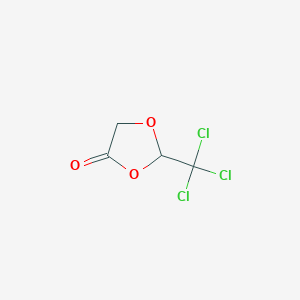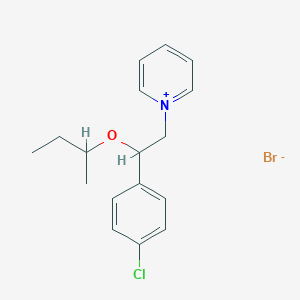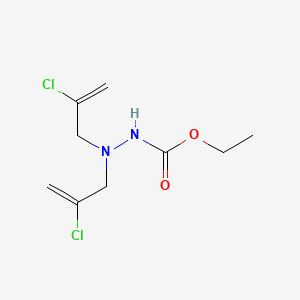
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate is a chemical compound with the molecular formula C9H14Cl2N2O2 It is known for its unique structure, which includes two chloroprop-2-en-1-yl groups attached to a hydrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate typically involves the reaction of 2,3-dichloropropene with hydrazine hydrate in the presence of an alkali medium such as potassium hydroxide (KOH). This reaction leads to the formation of the desired compound through a series of intermediate steps, including the formation of thiiranium ions and subsequent nucleophilic attacks .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chloroprop-2-en-1-yl groups.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic derivatives such as thiophene and pyrrole.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Cyclization: Hydrazine hydrate and potassium hydroxide (KOH) are used for cyclization reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Substituted hydrazinecarboxylate derivatives.
Cyclization: Thiophene and pyrrole derivatives.
Scientific Research Applications
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate involves the formation of reactive intermediates such as thiiranium ions. These intermediates can undergo various transformations, including nucleophilic attacks and cyclization, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate can be compared with other similar compounds, such as:
Bis(2-chloroprop-2-en-1-yl)sulfide: Shares a similar structural motif but differs in its reactivity and applications.
2,3-Dichloropropene: A starting material for the synthesis of the compound, with different chemical properties and uses.
Properties
CAS No. |
24423-58-3 |
|---|---|
Molecular Formula |
C9H14Cl2N2O2 |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
ethyl N-[bis(2-chloroprop-2-enyl)amino]carbamate |
InChI |
InChI=1S/C9H14Cl2N2O2/c1-4-15-9(14)12-13(5-7(2)10)6-8(3)11/h2-6H2,1H3,(H,12,14) |
InChI Key |
VEGDBTIVEYVBKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(CC(=C)Cl)CC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)

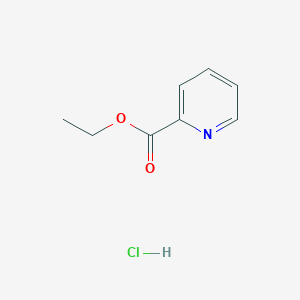

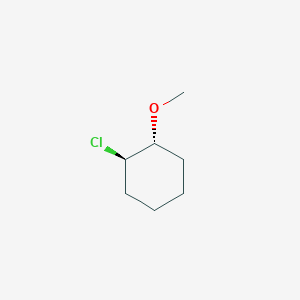
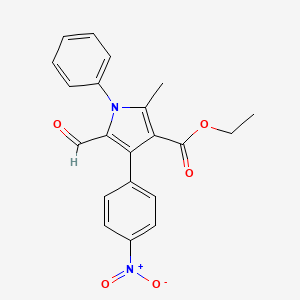
![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)

